molecular formula C16H10O4 B3053472 4-18-00-05571 (Beilstein Handbook Reference) CAS No. 53992-24-8

4-18-00-05571 (Beilstein Handbook Reference)

Cat. No.: B3053472
CAS No.: 53992-24-8
M. Wt: 266.25 g/mol
InChI Key: OZSQFAOGBXJZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified by the Beilstein Handbook Reference number 4-18-00-05571 is a unique organic molecule documented in the extensive Beilstein database. This database is a comprehensive resource for organic chemistry, containing experimentally validated information on millions of chemical reactions and substances .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are well-documented in the Beilstein database. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

The compound has a wide range of scientific research applications. It is used in various fields such as chemistry, biology, medicine, and industry. The Beilstein database provides extensive information on the applications of organic compounds, making it a valuable resource for researchers .

Mechanism of Action

Comparison with Similar Compounds

The Beilstein database allows for the comparison of this compound with other similar compounds, highlighting its uniqueness.

Properties

IUPAC Name

phenyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(19-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSQFAOGBXJZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202297
Record name 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53992-24-8
Record name 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053992248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-18-00-05571 (Beilstein Handbook Reference)
Reactant of Route 2
Reactant of Route 2
4-18-00-05571 (Beilstein Handbook Reference)
Reactant of Route 3
Reactant of Route 3
4-18-00-05571 (Beilstein Handbook Reference)
Reactant of Route 4
Reactant of Route 4
4-18-00-05571 (Beilstein Handbook Reference)
Reactant of Route 5
Reactant of Route 5
4-18-00-05571 (Beilstein Handbook Reference)
Reactant of Route 6
Reactant of Route 6
4-18-00-05571 (Beilstein Handbook Reference)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.